molecular formula C20H18F2N6O2 B4621967 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4621967
M. Wt: 412.4 g/mol
InChI Key: VTSZDYVUPHHMDC-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F2N6O2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.14593016 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been extensively studied. These derivatives are synthesized through reactions involving amino-pyrazoles and various aldehydes or ketones, resulting in a variety of substituted pyrazolo[1,5-a]pyrimidines. The structures of these compounds are confirmed using techniques such as IR, MS, 1H-NMR, and 13C-NMR, ensuring their correct synthesis and potential for further application studies (Hassan et al., 2014), (Hassan et al., 2015).

Biological Activities

Several studies have explored the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, indicating their potential as anticancer agents. These compounds exhibit significant in vitro cytotoxicity against cell lines such as Ehrlich Ascites Carcinoma (EAC), highlighting their promise for further development in cancer therapy. The structure-activity relationship (SAR) of these derivatives has been discussed, linking chemical structure to biological activity, which is crucial for the design of more potent and selective anticancer drugs (Hassan et al., 2014), (Hassan et al., 2015).

Antimicrobial Activities

Research has also been conducted on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds show promising antibacterial activities, potentially offering new therapeutic options for treating bacterial infections. The exploration of these compounds' antibacterial effects contributes to the ongoing search for new antimicrobial agents to combat antibiotic resistance (Rahmouni et al., 2014).

Properties

IUPAC Name

7-(difluoromethyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O2/c1-30-17-5-3-2-4-13(17)15-8-16(18(21)22)28-19(27-15)14(10-26-28)20(29)24-7-6-12-9-23-11-25-12/h2-5,8-11,18H,6-7H2,1H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSZDYVUPHHMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
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7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

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